molecular formula C15H30N2O3 B14249421 3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 475576-04-6

3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B14249421
CAS No.: 475576-04-6
M. Wt: 286.41 g/mol
InChI Key: ZPFYYISBTDQMLZ-UHFFFAOYSA-N
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Description

3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[331]nonan-9-ol is a complex organic compound belonging to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with ethoxyethyl groups. One common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using hydrogen in the presence of a ruthenium complex catalyst . This process is cost-effective and yields the desired compound efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with molecular targets through its diazabicyclo structure. This interaction can affect various biochemical pathways, depending on the specific application. For example, in oxidation reactions, the compound can act as a catalyst, facilitating the transfer of electrons and promoting the formation of carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern with ethoxyethyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.

Properties

CAS No.

475576-04-6

Molecular Formula

C15H30N2O3

Molecular Weight

286.41 g/mol

IUPAC Name

3,7-bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C15H30N2O3/c1-3-19-7-5-16-9-13-11-17(6-8-20-4-2)12-14(10-16)15(13)18/h13-15,18H,3-12H2,1-2H3

InChI Key

ZPFYYISBTDQMLZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CC2CN(CC(C1)C2O)CCOCC

Origin of Product

United States

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